molecular formula C24H22N4O2S3 B12134710 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12134710
M. Wt: 494.7 g/mol
InChI Key: VPMVKNZKAQPGJE-CYVLTUHYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural attributes include:

  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone rings, critical for maintaining planar geometry and π-conjugation .
  • A thiomorpholin-4-yl group at position 2 of the pyrido-pyrimidinone, which enhances solubility and modulates electronic properties via sulfur’s lone pairs .

The compound’s synthesis likely involves condensation reactions between a functionalized thiazolidinone precursor and a pyrido-pyrimidinone intermediate, followed by purification via crystallization, as seen in analogous systems .

Properties

Molecular Formula

C24H22N4O2S3

Molecular Weight

494.7 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S3/c1-16(17-7-3-2-4-8-17)28-23(30)19(33-24(28)31)15-18-21(26-11-13-32-14-12-26)25-20-9-5-6-10-27(20)22(18)29/h2-10,15-16H,11-14H2,1H3/b19-15-

InChI Key

VPMVKNZKAQPGJE-CYVLTUHYSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCSCC5)SC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidine and thiomorpholine rings, followed by their integration into the pyrido[1,2-a]pyrimidinone core. The synthetic route typically involves the use of reagents such as dichloromethane and methanol, with reaction conditions including rotary evaporation and trituration in water .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine and thiomorpholine rings.

    Coupling Reactions: Suzuki–Miyaura coupling is a common reaction for forming carbon-carbon bonds in this compound.

Scientific Research Applications

3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The thiazolidine and thiomorpholine rings play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Reported Bioactivity Key Differences from Target Compound Reference
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl (thiazolidinone), methyl (pyrimidine) Anti-inflammatory Pyrazole instead of pyridine core; lacks thiomorpholine
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl (thiazolidinone), methyl (pyrimidine) Anti-inflammatory Chlorophenyl enhances electronegativity; no sulfur in morpholine analog
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Allyl (thiazolidinone), ethylamino (pyrimidine) Not specified Ethylamino instead of thiomorpholine; allyl group reduces steric bulk
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (383904-28-7) Pyrido[1,2-a]pyrimidin-4-one Benzyl (thiazolidinone), ethylamino (pyrimidine) Not specified Benzyl group increases aromaticity; lacks thiomorpholine’s sulfur atom
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-Phenylethyl (thiazolidinone), ethylamino (pyrimidine) Not specified Ethylamino vs. thiomorpholine; phenylethyl vs. 1-phenylethyl stereochemistry

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 1-phenylethyl group in the target compound likely enhances membrane permeability compared to 10a/10b (methyl/phenyl) or allyl-substituted analogs .
  • Bioactivity Trends: Pyrazolo-pyrimidinones (e.g., 10a/10b) show anti-inflammatory activity due to COX-2 inhibition . Thiazolidinones with azo linkages (e.g., ) exhibit antimicrobial effects, suggesting the target compound’s thioxo group may confer similar reactivity.

Computational and Experimental Data

  • Spectroscopy : IR and NMR data for analogs (e.g., 10a/10b ) confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • Elemental Analysis : Analogs like 10a show <1% deviation between calculated and observed C/H/N percentages, validating synthetic purity .

Biological Activity

The compound 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article discusses its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N4O2S2C_{26}H_{28}N_{4}O_{2}S_{2} with a molecular weight of approximately 492.7 g/mol. The structure features a pyrido[1,2-a]pyrimidin-4-one core, combined with various functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC26H28N4O2S2
Molecular Weight492.7 g/mol
PurityTypically ≥ 95%

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolidinone moiety is known for its role in inhibiting various enzymatic pathways, which can lead to anti-inflammatory and antimicrobial effects. The pyrido[1,2-a]pyrimidin core is often associated with antiviral and anticancer activities.

Antimicrobial Activity

Research has indicated that derivatives related to thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to this structure have shown activity against both Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin in efficacy by 10–50 times. The most sensitive strains include Enterobacter cloacae, while Escherichia coli demonstrates higher resistance .

Antiviral Activity

Compounds with similar structural features have been evaluated for their antiviral properties, particularly against HIV. A study highlighted that certain thiazolidinone derivatives demonstrated promising inhibitory effects on HIV replication, suggesting potential applications in antiviral drug development .

Anti-inflammatory Effects

The thiazolidine ring present in the compound is linked to anti-inflammatory activities. Similar compounds have been utilized as anti-inflammatory agents due to their ability to modulate inflammatory pathways effectively.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several thiazolidinone derivatives were tested against a panel of bacteria. The most active compound exhibited a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential .

Case Study 2: Antiviral Properties

A series of thiazolidinone derivatives were synthesized and tested for their ability to inhibit HIV replication. Compounds demonstrated IC50 values between 1.8 μM and 2.6 μM against the HIV gp41 fusion process, showcasing their potential as antiviral agents .

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